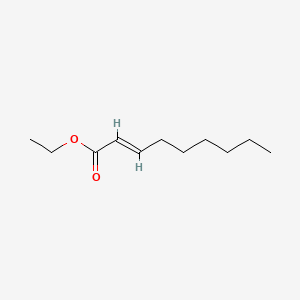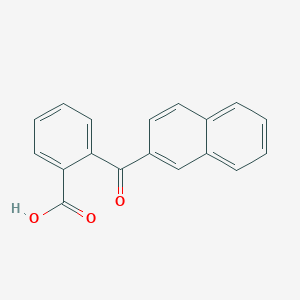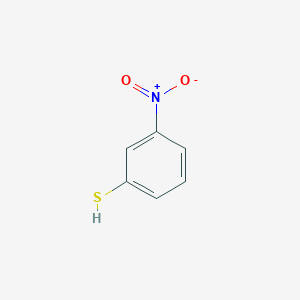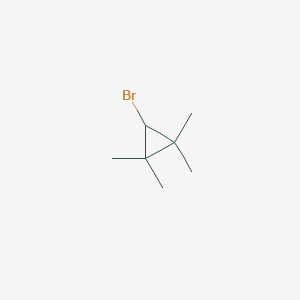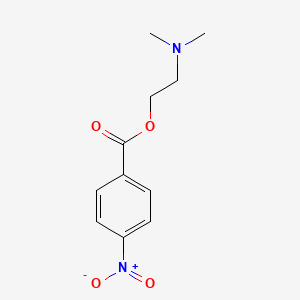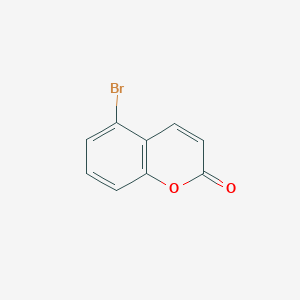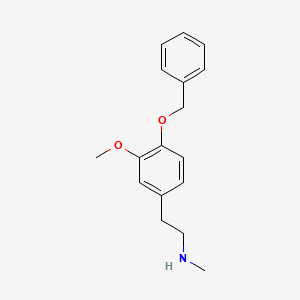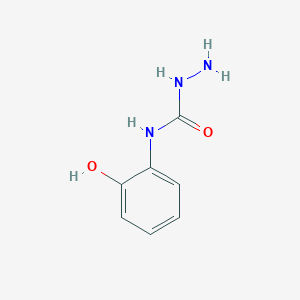
2-Carbamoyl-1-methylpyridinium iodide
Übersicht
Beschreibung
2-Carbamoyl-1-methylpyridinium iodide is a chemical compound with the molecular formula C₇H₉N₂O and a molecular weight of approximately 137.16 g/mol . It belongs to the class of pyridinium-based ionic liquids . These intriguing compounds exhibit characteristics of both organic and inorganic materials, making them valuable for various practical applications .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyridine ring with a carbamoyl group (CONH₂) attached at the 2-position. The iodide ion (I⁻) serves as the counterion. The chlorine atom in the ortho, meta, or para position does not significantly impact the ion pair association in the chosen solvents .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
- The carbamoyl group in related compounds exhibits unique orientations and configurations in crystalline states, influencing their structural properties (Mikata, 1997).
Coordination Chemistry and Metal Complex Formation
- 2-Carbamoyl-1-methylpyridinium iodide reacts with Group 12 metal halides, forming various complexes. These reactions and the resulting structures have implications for understanding coordination chemistry (Soldin et al., 2013).
Application in Nonlinear Optical Materials
- Certain pyridinium-metal iodide complexes, including those with carbamoyl substitution, have been explored for their nonlinear optical properties, contributing to advancements in materials science (Glavcheva et al., 2004).
Organic-Inorganic Hybrid Crystal Development
- Unique complexes of 1-methyl-4-carbamoylpyridinium iodide with cadmium iodide have been synthesized, offering insights into the development of organic-inorganic hybrid materials (Kosuge et al., 2002).
Analytical Chemistry Applications
- Derivatives of pyridinium salts, including those with carbamoyl groups, are utilized in analytical chemistry for various purposes, such as the acidimetric determination of thiol groups (Bald, 1980).
Synthesis of Organic Compounds
- Pyridinium salts with carbamoyl groups are employed in the synthesis of various organic compounds, illustrating their utility in organic synthesis (Sibi et al., 1995).
Photophysical Studies
- The study of substituted pyridinium salts, including carbamoyl derivatives, contributes to understanding the photophysical properties of these compounds, relevant in fields like optoelectronics (Carlotti et al., 2014).
Enhanced Mass Spectrometry Techniques
- Derivatization with pyridinium salts, such as carbamoyl derivatives, enhances liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI-MS) analysis of compounds like fatty acids (Yang et al., 2007).
Eigenschaften
IUPAC Name |
1-methylpyridin-1-ium-2-carboxamide;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-5-3-2-4-6(9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTGIGXFXUHJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)N.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3861-69-6 | |
| Record name | Pyridinium, 2-(aminocarbonyl)-1-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





